7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol
Overview
Description
7-Bromo-3H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound with a molecular formula of C6H4BrN3S and a molecular weight of 230.09 g/mol This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a thiol group at the 2nd position of the imidazo[4,5-c]pyridine ring system
Preparation Methods
The synthesis of 7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[4,5-c]pyridine core.
Thiol Introduction: The thiol group is introduced at the 2nd position through nucleophilic substitution reactions using thiolating agents like thiourea or sodium hydrosulfide.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
7-Bromo-3H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Bromo-3H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and conductive polymers, owing to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. Additionally, the bromine atom and the imidazo[4,5-c]pyridine core contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
7-Bromo-3H-imidazo[4,5-c]pyridine-2-thiol can be compared with other similar compounds, such as:
7-Chloro-3H-imidazo[4,5-c]pyridine-2-thiol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-Mercaptoimidazo[4,5-c]pyridine:
7-Bromo-3H-imidazo[4,5-c]pyridine-2-sulfonic acid: Contains a sulfonic acid group instead of a thiol, leading to different solubility and reactivity profiles.
The uniqueness of this compound lies in its combination of a bromine atom and a thiol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-1,3-dihydroimidazo[4,5-c]pyridine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENZWSTVKJVGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208145 | |
Record name | 7-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120759-71-9 | |
Record name | 7-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120759-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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